

(Rac)-BAY-985: A Technical Guide for Researchers

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Compound of Interest

Compound Name: (Rac)-BAY-985

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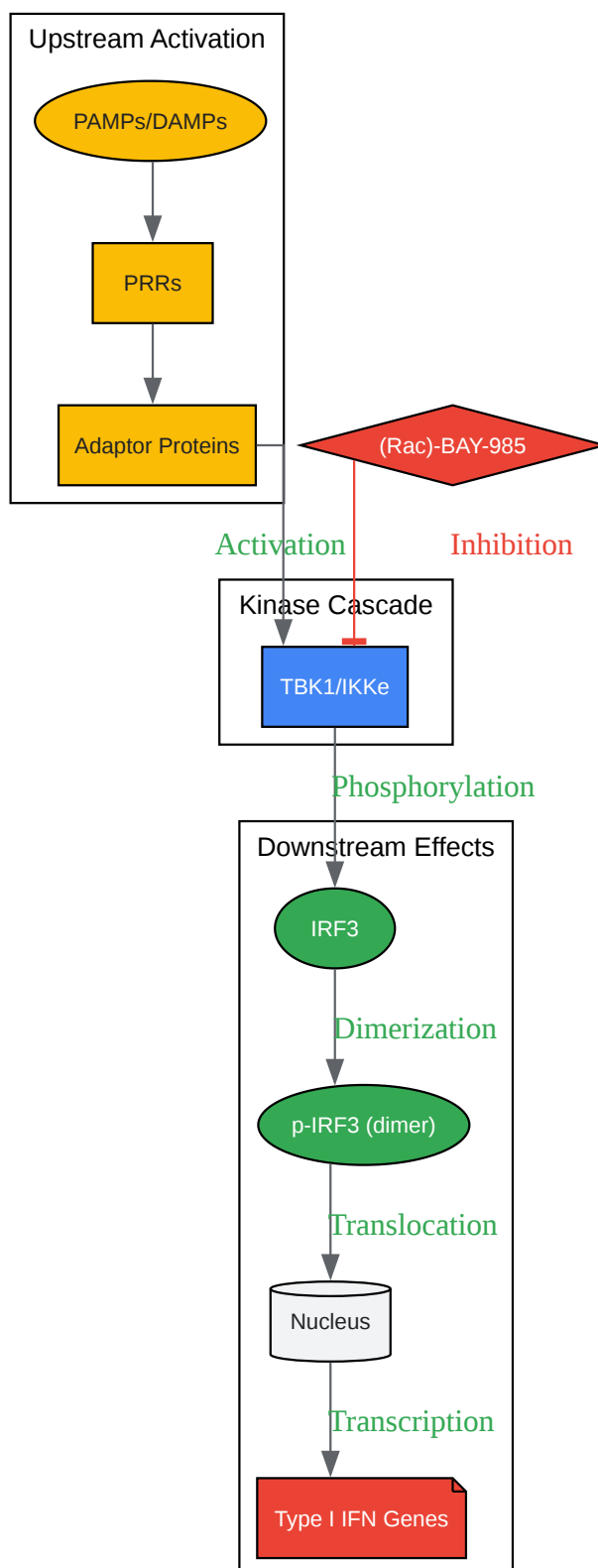
(Rac)-BAY-985 is a potent, selective, and ATP-competitive inhibitor of TANK-binding kinase 1 (TBK1) and its homolog I-kappa-B kinase epsilon (IKK ϵ).^{[1][2][3]} This technical guide provides an in-depth overview of **(Rac)-BAY-985** for researchers, scientists, and drug development professionals, summarizing its mechanism of action, biochemical and cellular activities, and providing detailed experimental protocols for its use in research.

Core Mechanism of Action

(Rac)-BAY-985 exerts its effects by directly binding to the ATP-binding pocket of TBK1 and IKK ϵ , thereby preventing the phosphorylation of their downstream substrates.^{[1][2]} A primary and well-characterized downstream effector of TBK1/IKK ϵ is the interferon regulatory factor 3 (IRF3).^{[2][4][5]} Inhibition of TBK1/IKK ϵ by **(Rac)-BAY-985** blocks the phosphorylation of IRF3, preventing its dimerization and translocation to the nucleus, which in turn inhibits the transcription of type I interferons and other inflammatory genes.^{[2][4][5]}

Signaling Pathway

The signaling pathway involving TBK1/IKK ϵ is central to the innate immune response. Upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), a signaling cascade is initiated that leads to the activation of TBK1 and IKK ϵ . These kinases then phosphorylate IRF3, leading to the production of type I interferons. This pathway is a critical component of antiviral defense and also plays a role in inflammation and oncology.



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TBK1/IKKε signaling pathway and the inhibitory action of **(Rac)-BAY-985**.

Quantitative Data

(Rac)-BAY-985 has been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Conditions
TBK1	1.5 - 2	Low ATP concentration[1][2][3]
TBK1	30	High ATP concentration[3]
IKKε	2	[6]
FLT3	123	
RSK4	276	
DRAK1	311	
ULK1	7930	

Table 2: Cellular Activity

Assay	Cell Line	IC50 (nM)
IRF3 Phosphorylation	MDA-MB-231	74[7]
Antiproliferative	SK-MEL-2 (Melanoma)	900[7][8]
Antiproliferative	ACHN (Renal)	7260[7]

Table 3: In Vivo Pharmacokinetics in Rats

Parameter	Value
Clearance (CLb)	4.0 L/h/kg
Volume of Distribution (Vss)	2.9 L/kg
Terminal Half-life (t1/2)	0.79 h
Oral Bioavailability	11%

Experimental Protocols

The following are detailed methodologies for key experiments involving **(Rac)-BAY-985**.

In Vitro Kinase Assay (TR-FRET)

This protocol is based on time-resolved fluorescence resonance energy transfer (TR-FRET) to measure the inhibition of TBK1 and IKK ϵ .

Materials:

- Recombinant human TBK1 or IKK ϵ enzyme
- Biotinylated peptide substrate
- ATP
- **(Rac)-BAY-985**
- TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)
- Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- 384-well plates

Procedure:

- Prepare serial dilutions of **(Rac)-BAY-985** in DMSO and then dilute in assay buffer.
- In a 384-well plate, add the diluted **(Rac)-BAY-985** or DMSO (vehicle control).
- Add the kinase (TBK1 or IKK ϵ) to each well.
- Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP. The final ATP concentration should be close to the K_m for each kinase (low ATP) or at a higher, saturating concentration (high ATP).

- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction by adding EDTA.
- Add the TR-FRET detection reagents and incubate for a further 60 minutes at room temperature to allow for antibody binding.
- Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
- Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting the data to a four-parameter logistic equation.

Cellular IRF3 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of **(Rac)-BAY-985** on the phosphorylation of IRF3 in a cellular context.

Materials:

- MDA-MB-231 cells (or other suitable cell line)
- Cell culture medium and supplements
- **(Rac)-BAY-985**
- Stimulating agent (e.g., poly(I:C), LPS)
- Lysis buffer
- Phospho-IRF3 (Ser396) and total IRF3 antibodies
- Secondary antibodies
- Western blotting or ELISA reagents
- 96-well plates

Procedure:

- Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **(Rac)-BAY-985** for 1-2 hours.
- Stimulate the cells with a suitable agonist (e.g., 10 µg/mL LPS) for a defined period (e.g., 6 hours) to induce IRF3 phosphorylation.[1]
- Wash the cells with PBS and lyse them.
- Determine the levels of phosphorylated IRF3 and total IRF3 in the cell lysates using an appropriate method such as Western blotting or a specific phospho-IRF3 ELISA kit.
- Normalize the phosphorylated IRF3 signal to the total IRF3 signal.
- Calculate the IC50 value for the inhibition of IRF3 phosphorylation.

Antiproliferative Assay

This protocol outlines a method to determine the effect of **(Rac)-BAY-985** on the proliferation of cancer cell lines.

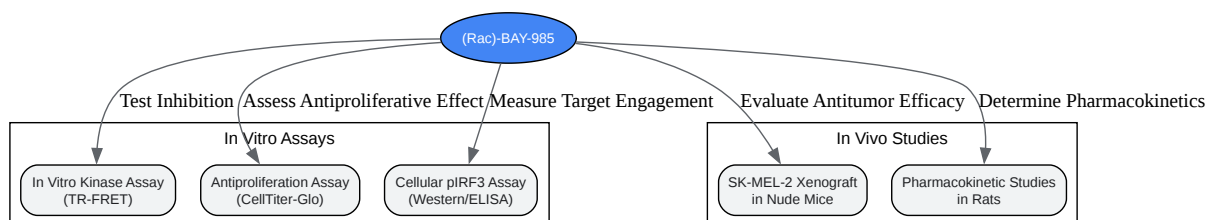
Materials:

- SK-MEL-2 or ACHN cells
- Cell culture medium and supplements
- **(Rac)-BAY-985**
- Cell viability reagent (e.g., CellTiter-Glo®)
- 384-well white microtiter plates[8]
- Luminometer

Procedure:

- Seed SK-MEL-2 (800 cells/well) or ACHN (300 cells/well) in a 384-well white plate in 50 µL of medium.[8]

- Allow the cells to attach for 24 hours.
- Add serial dilutions of **(Rac)-BAY-985** to the wells.
- Incubate the plate for 96 hours at 37°C in a humidified incubator.[8]
- Add a cell viability reagent according to the manufacturer's instructions.
- Measure the luminescence using a plate reader.
- Calculate the IC50 values from the dose-response curves.



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Experimental workflow for the characterization of **(Rac)-BAY-985**.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of **(Rac)-BAY-985** in a human melanoma xenograft model.

Materials:

- Female NMRI nude mice[1]
- SK-MEL-2 human melanoma cells[7]
- Matrigel

- **(Rac)-BAY-985**

- Vehicle for oral administration
- Calipers for tumor measurement

Procedure:

- Harvest SK-MEL-2 cells and resuspend them in a mixture of sterile PBS and Matrigel.
- Subcutaneously inject approximately 1 million cells into the flank of each mouse.^[9]
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Randomize the mice into treatment and vehicle control groups.
- Administer **(Rac)-BAY-985** orally at a dose of 200 mg/kg, twice daily.^[7]
- Administer the vehicle to the control group following the same schedule.
- Measure tumor volume with calipers at regular intervals.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after a predefined number of days or when tumors reach a maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
- Calculate the tumor growth inhibition (TGI) or T/C (treatment/control) ratio to assess efficacy. A T/C ratio of 0.6 was reported for **(Rac)-BAY-985** in this model.^[7]

Research Applications

Beyond its initial characterization in oncology, the high selectivity of **(Rac)-BAY-985** for TBK1/IKKε makes it a valuable tool for dissecting the roles of these kinases in various biological processes.

- Inflammation and Immunology: Given the central role of TBK1/IKK ϵ in innate immunity, **(Rac)-BAY-985** can be used to investigate their involvement in inflammatory diseases. For example, it has been used to study the role of IKK ϵ in osteoarthritis, where it was shown to suppress cartilage degeneration in a mouse model.[1]
- Neuroinflammation: TBK1 has been implicated in neuroinflammatory conditions. **(Rac)-BAY-985** can be utilized to explore the therapeutic potential of inhibiting TBK1/IKK ϵ in models of neurological diseases.
- Autophagy: TBK1 is known to phosphorylate several key autophagy proteins. Researchers can use **(Rac)-BAY-985** to elucidate the specific roles of TBK1/IKK ϵ in the regulation of autophagy in different cellular contexts.[1]

In summary, **(Rac)-BAY-985** is a well-characterized and highly selective inhibitor of TBK1 and IKK ϵ . Its utility as a research tool extends from basic studies of innate immune signaling to preclinical evaluation in models of cancer and inflammatory diseases. The data and protocols provided in this guide are intended to facilitate its effective use in the laboratory.

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